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For Researchers, Scientists, and Drug Development Professionals

Abstract
Phendioxan, with the systematic IUPAC name 2-(2,6-Dimethoxyphenoxy)-N-{[(2R,3R)-3-

phenyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl}ethan-1-amine, is a potent and selective α1-

adrenergic receptor antagonist. This document provides an in-depth technical overview of its

chemical structure, physicochemical properties, synthesis, and pharmacological activity.

Detailed experimental protocols and quantitative data are presented to serve as a

comprehensive resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties
Phendioxan is a chiral molecule with a specific stereochemistry that is crucial for its biological

activity. The core structure consists of a 1,4-benzodioxan moiety substituted with a phenyl

group at the 3-position and a side chain containing a 2,6-dimethoxyphenoxy group linked via

an ethylamine bridge.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6

[label="C"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; O2 [label="O"]; C9 [label="C"]; C10

[label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"];

C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; C20 [label="C"]; N1

[label="N"]; C21 [label="C"]; O3 [label="O"]; C22 [label="C"]; C23 [label="C"]; C24 [label="C"];

C25 [label="C"]; O4 [label="O"]; O5 [label="O"];
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// Phenyl group C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5

-- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Benzodioxin part C8 -- C1 [len=1.5]; C7 -- C8 [len=1.5]; O1 -- C7 [len=1.5]; O1 -- C14

[len=1.5]; C14 -- C13 [len=1.5]; C13 -- C12 [len=1.5]; C12 -- C11 [len=1.5]; C11 -- C10

[len=1.5]; C10 -- C9 [len=1.5]; C9 -- C14 [len=1.5]; O2 -- C9 [len=1.5]; O2 -- C8 [len=1.5];

// Side chain C7 -- C15 [len=1.5]; C15 -- N1 [len=1.5]; N1 -- C16 [len=1.5]; C16 -- C17 [len=1.5];

C17 -- O3 [len=1.5]; O3 -- C18 [len=1.5]; C18 -- C19 [len=1.5]; C19 -- C20 [len=1.5]; C20 --

C25 [len=1.5]; C25 -- C24 [len=1.5]; C24 -- C23 [len=1.5]; C23 -- C18 [len=1.5]; C19 -- O4

[len=1.5]; O4 -- C21 [len=1.5]; C23 -- O5 [len=1.5]; O5 -- C22 [len=1.5];

// Positioning nodes C1 [pos="2,1.5!"]; C2 [pos="3,2.5!"]; C3 [pos="4,2.5!"]; C4 [pos="5,1.5!"];

C5 [pos="4,0.5!"]; C6 [pos="3,0.5!"]; C8 [pos="1,2.5!"]; C7 [pos="0,1.5!"]; O1 [pos="-1,2.5!"];

C14 [pos="-2,2!"]; C13 [pos="-3,2.5!"]; C12 [pos="-4,2!"]; C11 [pos="-4,1!"]; C10 [pos="-3,0.5!"];

C9 [pos="-2,1!"]; O2 [pos="-1,0.5!"]; C15 [pos="-0.5,-0!"]; N1 [pos="-1.5,-1!"]; C16

[pos="-2.5,-0.5!"]; C17 [pos="-3.5,-1.5!"]; O3 [pos="-4.5,-1!"]; C18 [pos="-5.5,-2!"]; C19

[pos="-6.5,-1.5!"]; C20 [pos="-7.5,-2!"]; C25 [pos="-7.5,-3!"]; C24 [pos="-6.5,-3.5!"]; C23

[pos="-5.5,-3!"]; O4 [pos="-6.5,-0.5!"]; C21 [pos="-7.5,0!"]; O5 [pos="-4.5,-4!"]; C22

[pos="-3.5,-4.5!"];

} end_dot Figure 1: Chemical Structure of Phendioxan
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Property Value Reference

IUPAC Name

2-(2,6-Dimethoxyphenoxy)-N-

{[(2R,3R)-3-phenyl-2,3-

dihydro-1,4-benzodioxin-2-

yl]methyl}ethan-1-amine

[1]

CAS Number 130905-04-3 [1]

Molecular Formula C25H27NO5 [1]

Molecular Weight 421.49 g/mol [1]

Appearance Not specified in literature

Melting Point Not specified in literature

Boiling Point Not specified in literature

Solubility Not specified in literature

pKa Not specified in literature

SMILES

COc1cccc(c1OCCNC[C@H]2-

-INVALID-LINK--

Oc4ccccc4O2)OC

InChI

InChI=1S/C25H27NO5/c1-27-

21-13-8-14-22(28-2)25(21)29-

16-15-26-17-23-24(18-9-4-3-5-

10-18)31-20-12-7-6-11-

19(20)30-23/h3-14,23-

24,26H,15-17H2,1-

2H3/t23-,24-/m1/s1

[1]

Synthesis of Phendioxan
The synthesis of Phendioxan was first reported by Quaglia et al. in the Journal of Medicinal

Chemistry in 1993. The synthetic route involves the reaction of a key benzodioxan intermediate

with a substituted phenoxyethylamine derivative.
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Synthesis of Phendioxan

2,3-Epoxy-3-phenyl-1,4-benzodioxan 2-(2,6-Dimethoxyphenoxy)ethylamine Phendioxan

Click to download full resolution via product page

Experimental Protocol: Synthesis of (±)-trans-N-[2-(2,6-
dimethoxyphenoxy)ethyl]-2,3-dihydro-3-phenyl-1,4-
benzodioxin-2-methanamine (Phendioxan)
A solution of 2,3-epoxy-3-phenyl-1,4-benzodioxan (1.0 g, 4.16 mmol) and 2-(2,6-

dimethoxyphenoxy)ethylamine (0.82 g, 4.16 mmol) in 50 mL of absolute ethanol was heated

under reflux for 8 hours. The solvent was then removed under reduced pressure. The resulting

residue was treated with diethyl ether to afford a solid which was subsequently crystallized from

a mixture of ethanol and diethyl ether.

Note: The original publication does not specify the yield or provide detailed spectral data for the

final compound, Phendioxan. Researchers should perform standard analytical characterization

(NMR, IR, Mass Spectrometry, and elemental analysis) to confirm the structure and purity of

the synthesized compound.

Pharmacological Activity
Phendioxan is a potent and selective antagonist of α1-adrenergic receptors. Its

pharmacological activity has been characterized in vitro using isolated rat vas deferens.

Table 2: Pharmacological Data for Phendioxan
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Parameter Value Organ/Receptor Reference

α1-Adrenoceptor

Antagonist Activity

(pA2)

8.87 ± 0.12 Rat Vas Deferens [2]

α2-Adrenoceptor

Antagonist Activity

(pA2)

6.25 ± 0.09 Rat Vas Deferens [2]

α1/α2 Selectivity Ratio 417 - [2]

Experimental Protocol: Evaluation of α-Adrenoceptor
Blocking Activity
The α-adrenoceptor antagonist activity was evaluated in isolated vasa deferentia from male

Wistar rats. The tissues were suspended in a 20-mL organ bath containing Krebs solution at 32

°C, bubbled with a 95% O2 and 5% CO2 mixture. The contractile responses to norepinephrine

(for α1-adrenoceptors) and clonidine (for α2-adrenoceptors) were recorded isometrically.

For the determination of pA2 values for α1-adrenoceptor antagonism, cumulative

concentration-response curves to norepinephrine were obtained in the absence and presence

of increasing concentrations of Phendioxan. For α2-adrenoceptor antagonism, the inhibitory

effect of clonidine on electrically induced contractions was measured in the absence and

presence of Phendioxan. The pA2 values were calculated according to the method of

Arunlakshana and Schild.

Signaling Pathway
As an α1-adrenergic receptor antagonist, Phendioxan competitively blocks the binding of

endogenous catecholamines, such as norepinephrine and epinephrine, to α1-adrenoceptors

located on the postsynaptic membrane of smooth muscle cells. This blockade inhibits the Gq

protein-coupled signaling cascade, preventing the activation of phospholipase C and the

subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate

effect is a reduction in intracellular calcium levels, leading to smooth muscle relaxation.
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// Nodes NE [label="Norepinephrine/\nEpinephrine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Phendioxan [label="Phendioxan", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alpha1_AR

[label="α1-Adrenergic\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq

Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C",

fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4",

fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG

[label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release

from\nSarcoplasmic Reticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="Protein

Kinase C\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Contraction [label="Smooth

Muscle\nContraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Relaxation [label="Smooth

Muscle\nRelaxation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges NE -> Alpha1_AR [label="Activates"]; Phendioxan -> Alpha1_AR [label="Blocks",

style=dashed, color="#EA4335"]; Alpha1_AR -> Gq [label="Activates"]; Gq -> PLC

[label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 ->

Ca_release; DAG -> PKC; Ca_release -> Contraction; PKC -> Contraction; Phendioxan ->

Relaxation [style=bold, color="#34A853"]; } end_dot Figure 3: Phendioxan's Mechanism of

Action

Conclusion
Phendioxan is a well-characterized, potent, and selective α1-adrenergic receptor antagonist.

This guide provides essential technical information regarding its chemical properties, synthesis,

and pharmacological evaluation. The detailed protocols and compiled data serve as a valuable

resource for researchers engaged in the study of adrenergic systems and the development of

novel therapeutics targeting these receptors. Further investigation into the physicochemical

properties and a more detailed in vivo pharmacological profile would be beneficial for its

potential development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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